Cas no 724740-25-4 (N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide structure](https://ja.kuujia.com/scimg/cas/724740-25-4x500.png)
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide 化学的及び物理的性質
名前と識別子
-
- N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide
- SR-01000297864
- SR-01000297864-1
- N-(3-(2-methylthiazol-4-yl)phenyl)cyclohexanecarboxamide
- AQ-432/42868924
- 724740-25-4
- F1767-0155
- HMS2770N14
- SMR000296541
- CHEMBL1734368
- MLS000665291
- VU0325993-2
- AKOS024609381
-
- インチ: 1S/C17H20N2OS/c1-12-18-16(11-21-12)14-8-5-9-15(10-14)19-17(20)13-6-3-2-4-7-13/h5,8-11,13H,2-4,6-7H2,1H3,(H,19,20)
- InChIKey: PLRAHOJZKPFKTE-UHFFFAOYSA-N
- ほほえんだ: N1=C(C)SC=C1C1=CC=CC(=C1)NC(C1CCCCC1)=O
計算された属性
- せいみつぶんしりょう: 300.12963444g/mol
- どういたいしつりょう: 300.12963444g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 357
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 70.2Ų
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1767-0155-5mg |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide |
724740-25-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1767-0155-15mg |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide |
724740-25-4 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1767-0155-1mg |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide |
724740-25-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1767-0155-2μmol |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide |
724740-25-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1767-0155-4mg |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide |
724740-25-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1767-0155-10mg |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide |
724740-25-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1767-0155-3mg |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide |
724740-25-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1767-0155-10μmol |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide |
724740-25-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1767-0155-5μmol |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide |
724740-25-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1767-0155-2mg |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide |
724740-25-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide 関連文献
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
-
10. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamideに関する追加情報
Introduction to N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide (CAS No. 724740-25-4)
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide is a specialized organic compound characterized by its intricate molecular structure, which combines a cyclohexanecarboxamide moiety with a phenyl ring substituted at the third position by a 2-methyl-1,3-thiazole ring. This compound, identified by its Chemical Abstracts Service (CAS) number 724740-25-4, has garnered significant attention in the field of pharmaceutical chemistry due to its potential biological activities and structural features that make it a promising candidate for further research and development.
The molecular architecture of N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide is of particular interest because it integrates several pharmacophoric elements that are known to interact with biological targets. The presence of the thiazole ring, a heterocyclic compound with sulfur and nitrogen atoms, is a common feature in many bioactive molecules. Thiazole derivatives are widely recognized for their antimicrobial, anti-inflammatory, and antifungal properties. In this compound, the 2-methyl substitution on the thiazole ring enhances its stability and bioavailability, making it an attractive scaffold for drug design.
The phenyl ring in N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide contributes to the compound's hydrophobicity and interacts favorably with lipid bilayers in cell membranes. This interaction is crucial for the compound's ability to penetrate cellular barriers and reach its target sites. Additionally, the cyclohexanecarboxamide moiety provides a rigid structure that can stabilize the conformation of the molecule, thereby enhancing its binding affinity to biological receptors.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide with various biological targets. These studies suggest that the compound may interact with enzymes and receptors involved in pain signaling, neurodegenerative diseases, and cancer pathways. The structural features of this molecule make it a versatile tool for investigating the mechanisms of these diseases and for developing novel therapeutic strategies.
In vitro studies have shown that N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide exhibits promising pharmacological properties. For instance, preliminary experiments indicate that it may possess inhibitory activity against certain enzymes implicated in inflammation and pain perception. The compound's ability to modulate these pathways could make it valuable in the development of treatments for chronic pain conditions such as osteoarthritis and rheumatoid arthritis.
The synthesis of N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the complex molecular framework efficiently. These synthetic strategies not only ensure high yields but also allow for modifications to the molecular structure to optimize biological activity.
The potential applications of N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide extend beyond pain management. Research is ongoing to explore its efficacy in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The thiazole ring and phenyl substituents are believed to interact with specific protein targets that are dysregulated in these conditions. Further investigation into the compound's mechanism of action could lead to the discovery of new therapeutic agents that address these challenging diseases.
The safety profile of N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide is another critical aspect that requires thorough evaluation. Preclinical toxicology studies are essential to assess its potential side effects and determine safe dosage ranges. These studies will provide valuable data for regulatory submissions and help ensure that any future clinical trials are conducted safely and effectively.
The integration of cutting-edge technologies such as high-throughput screening (HTS) and structure-based drug design has accelerated the discovery process for N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide. HTS allows researchers to rapidly test thousands of compounds against various biological targets, while structure-based drug design leverages computational models to predict how modifications to the molecule can improve its potency and selectivity. These approaches have significantly reduced the time required to identify promising candidates for further development.
The future prospects for N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide are bright given its unique structural features and potential biological activities. As research continues to uncover new therapeutic applications, this compound could play a pivotal role in addressing unmet medical needs across multiple disease areas. Collaborative efforts between academic researchers and industry scientists will be essential in translating laboratory findings into clinical reality.
724740-25-4 (N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide) 関連製品
- 1701567-15-8(1-(quinoxalin-2-yl)prop-2-en-1-one)
- 1214355-10-8(3-(Pyridin-4-yl)picolinonitrile)
- 2112973-37-0(2-Benzofurancarboxylic acid, 5-chloro-6-methyl-, methyl ester)
- 2172281-82-0(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(propan-2-yl)hexanamidopropanoic acid)
- 1805574-28-0(1,3-Bis(trifluoromethyl)-2-iodo-4-(trifluoromethoxy)benzene)
- 2005583-77-5(4-Thiomorpholinecarboxylic acid, 3-(2-oxo-3-butyn-1-yl)-, 1,1-dimethylethyl ester)
- 1431842-83-9([4-Chloro-6-(trifluoromethyl)pyridin-3-yl]acetonitrile)
- 2361744-67-2(N-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1-(1-oxo-2-propen-1-yl)-4-phenyl-4-piperidinecarboxamide)
- 501008-41-9(2-(5-fluoro-2-methoxyphenyl)acetonitrile)
- 421578-93-0(GLP-1R modulator C5)



